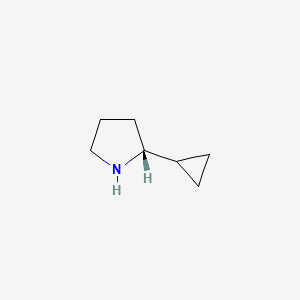
4-(1-Aminoethyl)-2-methylbenzonitrile
説明
4-(1-Aminoethyl)-2-methylbenzonitrile, also known as 4-Methyl-MDA or 4-Methylmethcathinone, is a psychoactive drug that belongs to the class of cathinone derivatives. It is a synthetic compound that has been studied for its potential use in scientific research.
作用機序
Target of Action
The compound 4-(1-Aminoethyl)-2-methylbenzonitrile, also known as Y-27632, primarily targets the Rho-associated protein kinase (ROCK) pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
Y-27632 acts as an inhibitor of the ROCK pathway . It selectively inhibits p160ROCK, a key protein in the pathway, although it can inhibit other protein kinases such as PKCs at higher concentrations . By inhibiting the ROCK pathway, Y-27632 affects the downstream processes controlled by this pathway, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of the ROCK pathway by Y-27632 affects several biochemical pathways. For instance, it has been shown to soften the actin cytoskeleton by inhibiting myosin II, which is crucial for cell morphology and migration . Additionally, it has been associated with the Hippo signaling pathway, which is important for organ size determination and tumorigenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its impact on bioavailability.
Result of Action
The inhibition of the ROCK pathway by Y-27632 leads to various cellular effects. For instance, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . This suggests that Y-27632 could potentially promote axon regeneration and recovery after central nervous system injuries .
実験室実験の利点と制限
One advantage of using 4-(1-Aminoethyl)-2-methylbenzonitrile in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, its psychoactive effects may also limit its use in certain experiments. Additionally, the legality and availability of the compound may vary depending on the country and jurisdiction.
将来の方向性
There are several future directions for research on 4-(1-Aminoethyl)-2-methylbenzonitrile. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Its stimulating and empathogenic effects may make it a useful adjunct to psychotherapy. Another area of research is its potential as a tool for studying the role of serotonin in the brain. Further studies on the mechanism of action and pharmacokinetics of the compound are also needed to fully understand its effects.
科学的研究の応用
4-(1-Aminoethyl)-2-methylbenzonitrile has been studied for its potential use as a research chemical. It has been shown to have stimulating and empathogenic effects similar to other cathinone derivatives such as 4-Methylmethamphetamine (4-MMA) and 3,4-Methylenedioxymethamphetamine (MDMA). It has also been found to have a high affinity for the serotonin transporter, which may explain its psychoactive effects.
特性
IUPAC Name |
4-(1-aminoethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5,8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNHRMERBWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















